CIlastatin ammonium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

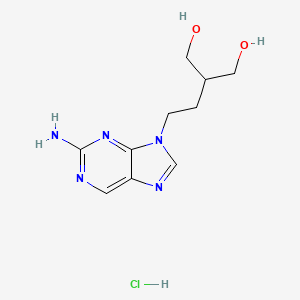

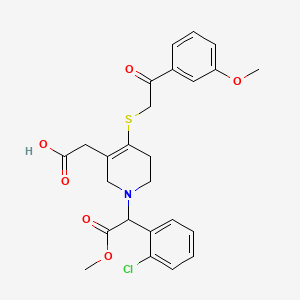

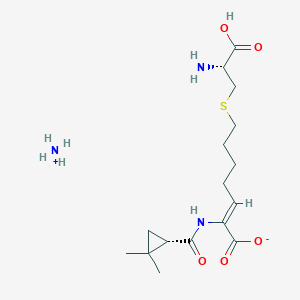

Cilastatin Ammonium Salt is the ammonium salt of Cilastatin . It is a dipeptidase inhibitor of renal enzyme dehydropeptidase-I and leukotriene D4 peptidase . It inhibits metabolism of LTD4 to LTE4 and the hydrolysis of β-lactam antibiotics . It reduces toxic accumulation of cyclosporin A in kidney proximal tubule epithelial cells .

Synthesis Analysis

The synthesis of Cilastatin involves a multi-step process . The process involves condensing cysteine hydrochloride with heptenoic acid in the presence of sodium hydroxide in an aqueous medium . The product obtained contains the corresponding undesired E-isomer in amounts ranging from about 6 to 10% as determined by HPLC . A process for isomerising the E-isomer to cilastatin by heating the mixture at pH 3 is also disclosed .Molecular Structure Analysis

The molecular formula of this compound is C16H25N2O5S.H4N . The molecular weight is 375.484 .Chemical Reactions Analysis

This compound is used in combination with imipenem to prevent its metabolism . It inhibits the human enzyme dehydropeptidase . Dehydropeptidase is an enzyme found in the kidney and is responsible for degrading the antibiotic imipenem .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . The storage temperature is -20°C .科学的研究の応用

Nephroprotective Agent : Cilastatin has been investigated for its potential effectiveness against drug-induced nephrotoxicity. It may act through mechanisms such as reducing reactive oxygen species production, apoptosis, P-glycoprotein suppression, and morphological changes in renal cells. Studies support its use as a nephroprotective agent alongside nephrotoxic medications like vancomycin, cisplatin, cyclosporine, or tacrolimus (Shayan & Elyasi, 2020).

Nephrotoxicity and Urolithiasis : Research has validated the nephrotoxic effect of imipenem/cilastatin in rats, indicating that it can lead to conditions such as alkaline urine, polyuria, crystalluria, and increased plasma levels of urea, creatinine, and uric acid. This study suggests a potential risk of kidney stones and nephrotoxicity even at therapeutic doses (Tahri et al., 2018).

Against Vancomycin-Induced Nephrotoxicity : Cilastatin has shown protective effects against vancomycin-induced apoptosis and toxicity in renal proximal tubular epithelial cells. It mitigated the antiproliferative effect and severe morphological changes induced by vancomycin (Humanes et al., 2015).

Interaction with Diclofenac : A study evaluated cilastatin's potential effect on diclofenac-induced acute kidney injury and its interaction with renal organic anion transporters. This highlights cilastatin's role in mitigating nephrotoxicity induced by other drugs (Huo et al., 2020).

Treatment of Febrile Cancer Patients : Imipenem/cilastatin has been used to treat febrile episodes in cancer patients, most of whom had neutropenia. It showed a high overall response rate, indicating its efficacy in this clinical setting (Bodey et al., 1986).

Imipenem and Cilastatin Stability : A study on the stability and quantities of imipenem and cilastatin in different marketed brands found that the generic product Cilanem® is at least non-inferior to the brand product Tienam® (Tabbouche & Soukkariyyeh, 2014).

作用機序

Target of Action

Cilastatin is primarily targeted at the human enzyme dehydropeptidase-I . This enzyme is found in the kidney and is responsible for the metabolism of certain antibiotics, such as imipenem .

Mode of Action

Cilastatin acts as an inhibitor of renal dehydropeptidase-I . It prevents the degradation of imipenem, an antibiotic that is hydrolyzed by dehydropeptidase-I . By blocking the metabolism of imipenem, cilastatin prolongs its antibacterial effect .

Biochemical Pathways

The primary biochemical pathway affected by cilastatin involves the metabolism of thienamycin beta-lactam antibiotics and the conversion of leukotriene D4 to leukotriene E4 . By inhibiting dehydropeptidase-I, cilastatin prevents the breakdown of these antibiotics, thereby enhancing their effectiveness .

Pharmacokinetics

The pharmacokinetics of cilastatin involve its combination with imipenem to prevent the latter’s metabolism . This combination changes the pharmacokinetics involved, making the antibiotic more effective . .

Result of Action

The primary result of cilastatin’s action is the prolonged antibacterial effect of imipenem . By preventing the degradation of imipenem, cilastatin enhances the antibiotic’s ability to combat bacterial infections .

Action Environment

The action of cilastatin is influenced by the environment within the human body, particularly the kidneys where dehydropeptidase-I is located . The efficacy and stability of cilastatin may be affected by factors such as the patient’s renal function and the presence of other medications.

Safety and Hazards

Cilastatin Ammonium Salt is not classified as a hazardous substance or mixture . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person to fresh air . If not breathing, give artificial respiration . If swallowed, never give anything by mouth to an unconscious person . Rinse mouth with water .

将来の方向性

Cilastatin is indicated, in combination with imipenem with or without relebactam, for the treatment of bacterial infections including respiratory, skin, bone, gynecologic, urinary tract, and intra-abdominal as well as septicemia and endocarditis . The first combination product containing both drugs was approved by the FDA in November of 1985 under the trade name Primaxin . A newer triple-drug product was approved in July 2019 under the trade name Recarbrio which also contains relebactam .

特性

IUPAC Name |

azanium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O5S.H3N/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);1H3/b12-6-;/t10-,11+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHMSHKUJVYVPY-QBNHLFMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)[O-])C.[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the advantages of the new preparation method of cilastatin ammonium salt described in the research?

A1: The research paper outlines a novel method for preparing this compound, a compound often used in conjunction with imipenem as an antibiotic. This new method offers several advantages:

- Reduced Side Reactions: Crystallization is carried out at room temperature, minimizing the potential for unwanted side reactions. []

- Simplified Production: The use of a neutral absorbent resin streamlines the process and potentially reduces the complexity of production facilities. []

- Improved Quality: The refined process contributes to a higher quality of this compound. []

Q2: Can you describe the role of ammonium water in the preparation of this compound?

A2: In this specific method, after the cilastatin is adsorbed onto the neutral absorbent resin and washed, ammonium water plays a crucial role as an eluent. It facilitates the release of cilastatin from the resin, allowing for its collection and further processing into the final ammonium salt form. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)

![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)